molecular formula C27H57AsS B14535830 Trinonyl(sulfanylidene)-lambda~5~-arsane CAS No. 62203-84-3

Trinonyl(sulfanylidene)-lambda~5~-arsane

Cat. No.: B14535830
CAS No.: 62203-84-3
M. Wt: 488.7 g/mol
InChI Key: KNMDIUFPWVOQAK-UHFFFAOYSA-N
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Description

Trinonyl(sulfanylidene)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of three nonyl groups attached to a central arsenic atom, which is also bonded to a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trinonyl(sulfanylidene)-lambda~5~-arsane typically involves the reaction of nonyl lithium with arsenic trichloride, followed by the introduction of a sulfanylidene group. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with additional steps to ensure purity and yield. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Trinonyl(sulfanylidene)-lambda~5~-arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and sulfones.

    Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic compounds.

    Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.

Major Products

The major products formed from these reactions include various arsenic oxides, sulfones, and substituted organoarsenic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Trinonyl(sulfanylidene)-lambda~5~-arsane has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Trinonyl(sulfanylidene)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of specific biochemical pathways. The sulfanylidene group plays a crucial role in these interactions, enhancing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Trinonylarsane: Lacks the sulfanylidene group, resulting in different chemical properties and reactivity.

    Trinonyl(sulfanylidene)-lambda~5~-phosphane: Similar structure but with phosphorus instead of arsenic, leading to variations in reactivity and applications.

    Trinonyl(sulfanylidene)-lambda~5~-stibane:

Uniqueness

Trinonyl(sulfanylidene)-lambda~5~-arsane is unique due to the presence of the sulfanylidene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

62203-84-3

Molecular Formula

C27H57AsS

Molecular Weight

488.7 g/mol

IUPAC Name

tri(nonyl)-sulfanylidene-λ5-arsane

InChI

InChI=1S/C27H57AsS/c1-4-7-10-13-16-19-22-25-28(29,26-23-20-17-14-11-8-5-2)27-24-21-18-15-12-9-6-3/h4-27H2,1-3H3

InChI Key

KNMDIUFPWVOQAK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[As](=S)(CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

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